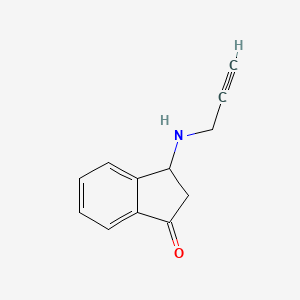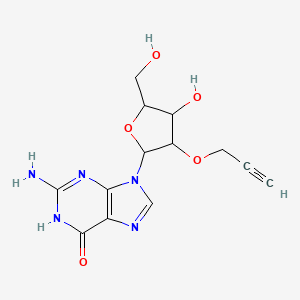![molecular formula C12H17NO3 B12321530 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)
4-[(t-Butoxycarbonyl)(aminomethyl)]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-4-Hydroxyphenylglycine tert. Butyl ester, also known as ®-tert-Butyl 2-amino-2-(4-hydroxyphenyl)acetate, is a chemical compound with the molecular formula C12H17NO3 and a molar mass of 223.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a glycine moiety esterified with tert-butyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-4-Hydroxyphenylglycine tert. Butyl ester typically involves the esterification of 4-hydroxyphenylglycine with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process . The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of R-4-Hydroxyphenylglycine tert. Butyl ester may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions
R-4-Hydroxyphenylglycine tert. Butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of 4-hydroxyphenylglycine tert-butyl alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
R-4-Hydroxyphenylglycine tert. Butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of R-4-Hydroxyphenylglycine tert. Butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: Lacks the tert-butyl ester group, making it less lipophilic.
4-Hydroxyphenylalanine: Contains an additional methylene group, altering its chemical properties.
4-Hydroxyphenylacetic acid: Lacks the amino group, affecting its reactivity.
Uniqueness
R-4-Hydroxyphenylglycine tert. Butyl ester is unique due to its combination of a hydroxyphenyl group, an amino group, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3 |
InChI Key |
CJPJHVFZFGDVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


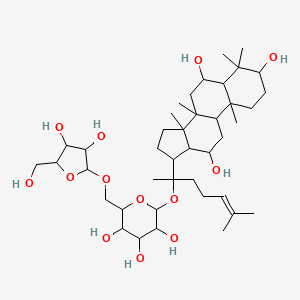




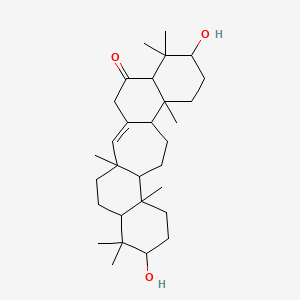
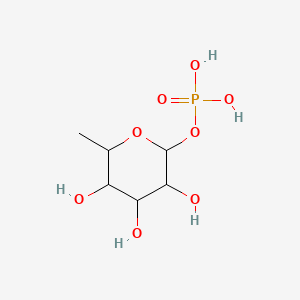
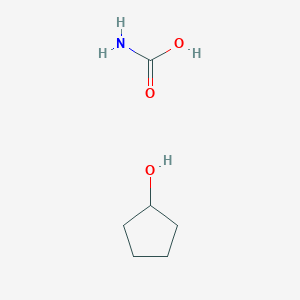
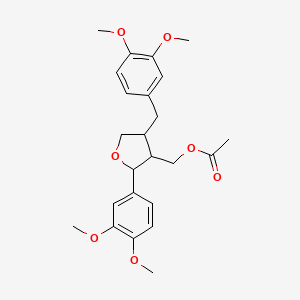
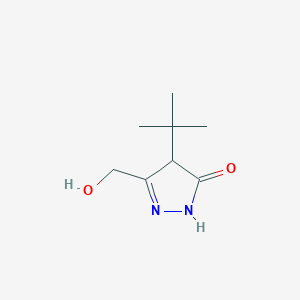
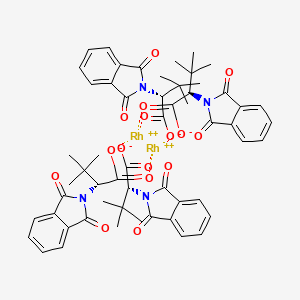
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
